5-Propylfuran-2-carbaldehyde
Overview
Description
5-Propylfuran-2-carbaldehyde is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Conversion in Biorefining : Furfurals like 5-Propylfuran-2-carbaldehyde are crucial intermediates in the chemical industry. Heterogeneously catalyzed processes are beneficial for the production of furfural and its derivatives, which is produced in the dehydration of xylose. The catalytic conversion approaches focusing on heterogeneously catalyzed formation of furfural are significant in enhancing productivity, sustainability, and reducing environmental impact (Karinen, Vilonen, & Niemelä, 2011).
Synthesis of Diformylfuran : this compound can be utilized in the synthesis of 2,5-Diformylfuran (DFF) from fructose or 5-(Hydroxymethyl)furfural. The transformation involves the formation of 5-(bromomethyl)furan-2-carbaldehyde followed by a Kornblum-type reaction. This process is vital for developing one-pot procedures leading to DFF in medium yields, contributing to advancements in organic synthesis and potentially new materials or pharmaceuticals (Laugel et al., 2014).
Thermodynamic Properties : Research on the thermodynamic properties of furan-2-carbaldehyde isomers, which are structurally related to this compound, provides valuable information about their nature and behaviors. Understanding these properties is crucial for optimizing processes related to their synthesis, purification, and application (Dibrivnyi et al., 2015).
Ultrasound Promoted Synthesis : The compound and its related furan carbaldehydes have been used in ultrasound-promoted synthesis, a green chemistry approach. This technique helps in carrying out reactions rapidly under neat conditions, demonstrating the significance of these compounds in waste reduction and energy efficiency (Adole et al., 2020).
Pharmaceutical Excipients Degradation : In pharmaceutical science, understanding the degradation products of saccharide- and polysaccharide-based pharmaceutical excipients, including those forming furfural compounds like this compound, is critical. This understanding aids in ensuring the stability and efficacy of pharmaceutical products (Douša et al., 2012).
Arylation Mechanisms : The catalytic arylation of furan derivatives, including furan-2-carbaldehydes, is an area of interest in organic chemistry, with implications for synthesizing complex organic molecules. Understanding the mechanisms and factors affecting these reactions can lead to more efficient synthesis methods (Obushak et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that furan-2-carbaldehydes, a class of compounds to which 5-propylfuran-2-carbaldehyde belongs, are used as efficient green c1 building blocks in the synthesis of bioactive quinazolin-4 (3h)-ones .
Mode of Action
Furan-2-carbaldehydes are known to participate in ligand-free photocatalytic c–c bond cleavage, which is a crucial step in the synthesis of quinazolin-4 (3h)-ones . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its role in the synthesis of quinazolin-4 (3h)-ones , it can be inferred that it may influence the pathways associated with these bioactive molecules.
Result of Action
Given its role in the synthesis of quinazolin-4 (3h)-ones , it can be inferred that its action may result in the production of these bioactive molecules.
Biochemical Analysis
Biochemical Properties
Furan compounds are known to participate in various biochemical reactions
Cellular Effects
Furan compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Furan fatty acids, a related group of compounds, have been found in human plasma and are thought to be involved in various metabolic pathways
Properties
IUPAC Name |
5-propylfuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUAYAKBONDNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424689 | |
Record name | 5-propylfuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14497-27-9 | |
Record name | 5-propylfuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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